molecular formula C20H19ClN4O2S B2588147 2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide CAS No. 941975-33-3

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide

Cat. No.: B2588147
CAS No.: 941975-33-3
M. Wt: 414.91
InChI Key: BCMWDXMORHEIIP-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-4-methyl-N-phenethylthiazole-5-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. It is commonly referred to as "compound X" in scientific literature. This compound has shown promising results in preclinical studies, and research is ongoing to explore its potential applications in various fields.

Scientific Research Applications

Antitumor Applications

  • Broad-Spectrum Antitumor Agent : Stevens et al. (1984) discussed a compound with a structure related to your query, which showed curative activity against L-1210 and P388 leukemia, suggesting potential as a broad-spectrum antitumor agent. This research indicates the possibility of similar compounds, including the one you're interested in, being useful in cancer treatment (Stevens et al., 1984).

  • Novel Thiazole-5-Carboxamide Derivatives in Cancer Treatment : A 2016 study by Cai et al. synthesized and evaluated novel thiazole-5-carboxamide derivatives, similar to your compound, for their anticancer activity. They found that some compounds showed significant activity against various cancer cell lines, indicating the potential of such derivatives in cancer therapy (Cai et al., 2016).

  • Carbonic Anhydrase Inhibitors with Anticancer Activity : Alkhaldi et al. (2020) described the synthesis of small molecules featuring a thiazolo-benzimidazole moiety connected to a benzenesulfonamide group, showing potential as carbonic anhydrase inhibitors with anticancer properties. This research suggests the possible application of related compounds in targeting specific cancer-associated enzymes (Alkhaldi et al., 2020).

Synthesis and Chemical Properties

  • Synthetic Routes and Chemical Properties : Research by Orlova et al. (1987) on similar compounds provides insights into the synthetic routes and chemical properties of ureido thiazolidinones. Understanding these synthesis pathways is crucial for the development of pharmaceuticals, including potential anticancer drugs (Orlova et al., 1987).

  • Novel Synthesis Approaches : Lu et al. (2011) reported an efficient synthesis of dihydrothiophene ureidoformamides by domino reactions under catalyst-free conditions, which could be relevant for the synthesis of compounds like the one you are interested in. This research highlights innovative, environmentally friendly approaches to synthesizing complex organic compounds (Lu et al., 2011).

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-13-17(18(26)22-11-10-14-6-3-2-4-7-14)28-20(23-13)25-19(27)24-16-9-5-8-15(21)12-16/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMWDXMORHEIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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